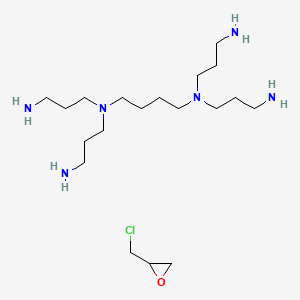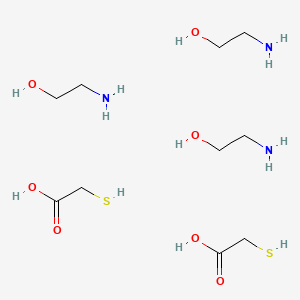
2-(chloromethyl)oxirane;N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine
Übersicht
Beschreibung
2-(chloromethyl)oxirane;N,N,N’,N’-tetrakis(3-aminopropyl)butane-1,4-diamine is a complex chemical compound that combines the properties of an epoxide and a polyamine. The compound is known for its reactivity and versatility in various chemical processes. It is used in a wide range of applications, including polymer synthesis, coatings, adhesives, and as a cross-linking agent in various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)oxirane typically involves the reaction of epichlorohydrin with a suitable base, such as sodium hydroxide, to form the oxirane ring. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
N,N,N’,N’-tetrakis(3-aminopropyl)butane-1,4-diamine is synthesized through the reaction of 1,4-dibromobutane with 3-aminopropylamine. The reaction is typically carried out in the presence of a solvent, such as ethanol, and under reflux conditions .
Industrial Production Methods
Industrial production of 2-(chloromethyl)oxirane involves large-scale reactions using epichlorohydrin and sodium hydroxide. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
For N,N,N’,N’-tetrakis(3-aminopropyl)butane-1,4-diamine, industrial production involves the use of continuous flow reactors to ensure consistent product quality and high throughput. The reaction conditions are carefully monitored to prevent side reactions and ensure the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(chloromethyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the oxirane ring can be substituted by nucleophiles such as amines, alcohols, and thiols.
Ring-opening reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of various functionalized products.
N,N,N’,N’-tetrakis(3-aminopropyl)butane-1,4-diamine primarily undergoes reactions typical of amines, such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Ring-opening reactions: Common nucleophiles include water, alcohols, and amines.
Major Products
Nucleophilic substitution: Products include various substituted oxiranes and functionalized alcohols.
Ring-opening reactions: Products include diols, amino alcohols, and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-(chloromethyl)oxirane;N,N,N’,N’-tetrakis(3-aminopropyl)butane-1,4-diamine has a wide range of scientific research applications, including:
Polymer synthesis: Used as a cross-linking agent in the production of various polymers and resins.
Coatings and adhesives: Utilized in the formulation of high-performance coatings and adhesives due to its reactivity and ability to form strong bonds.
Biomedical applications: Investigated for use in drug delivery systems and as a component in biocompatible materials.
Catalysis: Employed as a catalyst or catalyst support in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(chloromethyl)oxirane involves the reactivity of the oxirane ring, which can undergo nucleophilic attack by various reagents. This reactivity allows the compound to participate in a wide range of chemical reactions, leading to the formation of various functionalized products .
N,N,N’,N’-tetrakis(3-aminopropyl)butane-1,4-diamine acts primarily through its amine groups, which can form strong bonds with various electrophiles. This reactivity makes it useful in applications such as polymer cross-linking and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epichlorohydrin: A simpler epoxide with similar reactivity but lacking the polyamine component.
1,4-Butanediamine: A simpler diamine without the additional amine groups and oxirane ring.
Uniqueness
2-(chloromethyl)oxirane;N,N,N’,N’-tetrakis(3-aminopropyl)butane-1,4-diamine is unique due to its combination of an oxirane ring and multiple amine groups. This combination provides a high degree of reactivity and versatility, making it suitable for a wide range of applications in polymer synthesis, coatings, adhesives, and biomedical research .
Eigenschaften
IUPAC Name |
2-(chloromethyl)oxirane;N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H40N6.C3H5ClO/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20;4-1-3-2-5-3/h1-20H2;3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTZABZWCSJMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl.C(CCN(CCCN)CCCN)CN(CCCN)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H45ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851373-13-2 | |
| Record name | Bixalomer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851373-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bixalomer | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15200 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-dimethylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B3288196.png)


![[4-(2-Methylbutan-2-yl)phenyl]boronic acid](/img/structure/B3288217.png)

amine](/img/structure/B3288236.png)





![methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B3288298.png)

